N-(Pyridin-3-YL)piperidine-3-carboxamide
Description
Properties
CAS No. |
883106-73-8 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10/h2,4,6,8-9,12H,1,3,5,7H2,(H,14,15) |
InChI Key |
MASFFKHXAWQTKO-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. FAAH Inhibition
N-(Pyridin-3-YL)piperidine-3-carboxamide has been identified as a potent inhibitor of the enzyme fatty acid amide hydrolase, which is crucial for the metabolism of endocannabinoids such as anandamide. FAAH plays a significant role in pain modulation and other physiological processes, making its inhibition a target for therapeutic interventions.
- Mechanism of Action : The compound acts as a time-dependent, covalent inhibitor of FAAH. It carbamylates the catalytic serine nucleophile of FAAH, leading to prolonged inhibition and enhanced analgesic effects .
-
Therapeutic Uses : The inhibition of FAAH by this compound has shown promise in treating various conditions, including:
- Pain Disorders : Effective against acute, chronic, neuropathic, and inflammatory pain .
- Neurological Disorders : Potential applications in anxiety, depression, and cognitive disorders due to its influence on endocannabinoid levels .
- Other Conditions : Indications for use include urinary incontinence, overactive bladder, and gastrointestinal disorders .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Animal Studies : In rodent models, oral administration of FAAH inhibitors like this compound demonstrated significant antinociceptive effects. For instance, experiments using complete Freund's adjuvant-induced inflammatory pain models showed that doses of the compound resulted in reduced pain sensitivity .
- Comparative Studies : Other compounds with similar structures have been evaluated alongside this compound to assess their relative efficacy as FAAH inhibitors. These studies often highlight the superior potency and selectivity of this compound compared to other candidates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the piperidine ring and substitutions on the pyridine moiety can significantly affect its inhibitory potency against FAAH.
| Compound Variant | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| This compound | 7.2 | High | Potent FAAH inhibitor |
| PF-04457845 | 7.2 | High | Similar mechanism; used for comparative studies |
| Other Piperidine Derivatives | Varies | Lower | Less effective compared to this compound |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The bromine atom in CU2017 enhances binding specificity to the α7 nAChR’s allosteric site, as confirmed by X-ray crystallography . In contrast, the isothiazolo-pyridine moiety in Compound 10e improves kinase inhibition potency due to increased π-π stacking interactions with hydrophobic enzyme pockets .
- Synthetic Accessibility: Compound 10e is synthesized via palladium-catalyzed cross-coupling, achieving moderate yields (65%), whereas CU2017’s bromine atom simplifies purification via anomalous X-ray diffraction .
Piperidine Ring Modifications
Key Observations :
- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo bioavailability.
Heterocyclic Additions
Preparation Methods
Acid Chloride Route
One of the most common laboratory-scale methods involves:
- Starting from pyridine-3-carboxylic acid , which is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) .
- The acid chloride intermediate is then reacted with piperidine or piperidine-3-amine under controlled conditions to form the desired carboxamide.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid chloride formation | Pyridine-3-carboxylic acid + SOCl2, reflux, inert atmosphere | Generates reactive acid chloride |
| Amidation | Acid chloride + piperidine derivative, base (e.g., triethylamine), room temperature or slight heating | Formation of amide bond |
This method allows for relatively high yields and purity but requires careful handling of reactive intermediates.
Direct Amidation Using Coupling Agents
Alternative methods use carboxylic acid activation via coupling reagents such as HATU, EDCI, or phosphorus trichloride to facilitate amide bond formation without isolating acid chlorides.
For example:
- The carboxylic acid derivative is dissolved in an appropriate solvent (e.g., acetonitrile).
- The amine (piperidine derivative) is added alongside a coupling agent.
- The reaction is often performed under mild heating or microwave irradiation to accelerate the process.
This approach reduces the need for hazardous reagents like SOCl2 and is amenable to diverse functional groups.
Industrial Scale-Up: Continuous Flow Synthesis
In industrial settings, continuous flow reactors are employed:
- Allow precise control over temperature, pressure, and reaction time.
- Enhance safety by minimizing the quantity of reactive intermediates at any time.
- Improve reproducibility and scalability.
Such reactors can be adapted for the acid chloride amidation or direct coupling methods, optimizing yield and product quality.
Detailed Research Findings and Examples
BenchChem Synthesis Summary
According to BenchChem, the synthesis involves the reaction of pyridine-3-carboxylic acid converted to acid chloride, then amidation with piperidine under controlled conditions to yield 1-(Pyridin-3-yl)piperidine-3-carboxamide with good yield and purity. The compound's molecular formula is C11H15N3O with a molecular weight of 205.26 g/mol.
Advanced Synthetic Procedures from Literature
A recent medicinal chemistry study outlined a multi-step synthesis of related piperidine-3-carboxamide derivatives using:
General Procedures from Parallel Optimization Studies
A comprehensive synthetic workflow includes:
| General Procedure | Description |
|---|---|
| Procedure A | Friedel-Crafts acylation using AlCl3 and acid chlorides in CH2Cl2 at 0 °C to RT for 16 h. |
| Procedure B | Hydrolysis of esters using LiOH in THF/water at 60 °C for 18 h, followed by acidification. |
| Procedure C | Amide coupling using phosphorus trichloride and amines under microwave irradiation at 150 °C. |
| Procedure D | Catalytic hydrogenation of nitro compounds to amines using Pd/C under hydrogen atmosphere. |
These procedures, while demonstrated on pyrrole derivatives, illustrate the versatility of coupling and reduction strategies applicable to pyridinyl-piperidine carboxamides.
Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Acid chloride amidation | SOCl2, pyridine-3-carboxylic acid, piperidine, base | High reactivity, straightforward | Handling of corrosive reagents | 70–90 |
| Direct amidation with coupling agents | HATU/EDCI, pyridine acid, piperidine, mild heating | Mild conditions, fewer by-products | Cost of coupling agents | 65–85 |
| Continuous flow synthesis | Flow reactor, controlled temp/pressure | Scalable, reproducible, safe | Requires specialized equipment | 80–95 |
Chemical Reaction Analysis Related to Preparation
- Oxidation : The pyridine ring can be oxidized to N-oxides using hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : The carboxamide group can be reduced to amines using LiAlH4 or NaBH4.
- Substitution : Electrophilic substitutions on the pyridine ring (e.g., nitration, halogenation) can be performed post-synthesis to modify the compound.
These transformations can be integrated into synthetic schemes to diversify derivatives for research.
Notes on Purification and Characterization
- Purification is commonly achieved by preparative high-performance liquid chromatography (Prep-HPLC) .
- Characterization involves NMR spectroscopy (1H, 13C) , mass spectrometry (MS) , and elemental analysis .
- The compound exhibits a canonical SMILES notation:
C1CC(CN(C1)C2=CN=CC=C2)C(=O)Nand an InChI key:ZRBPSNDIJPFNEH-UHFFFAOYSA-N.
Q & A
Q. What synthetic strategies are recommended for preparing N-(pyridin-3-yl)piperidine-3-carboxamide and its analogs?
- Methodological Answer : Synthesis typically involves coupling pyridine-3-amine with piperidine-3-carboxylic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Substituents on the pyridine or piperidine rings can be introduced through precursor functionalization, such as iodination (e.g., using NIS) or hydroxylation, before coupling . For chiral analogs, resolution via chiral HPLC or asymmetric synthesis using enantioselective catalysts is advised .
Q. How can structural confirmation and purity of this compound be validated?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry (e.g., pyridine C3 vs. C4 substitution) and HRMS for molecular weight validation. Purity (>95%) should be assessed via reverse-phase HPLC with UV detection at 254 nm . For stereochemical confirmation, X-ray crystallography or chiral shift reagents in NMR are recommended .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis. Avoid inhalation/ingestion; in case of exposure, rinse with water for 15 minutes and seek medical attention. Store at -20°C under inert gas (argon) for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
- Methodological Answer : SAR studies on analogs (e.g., JAK3 inhibitor VII, IC50 = 27 nM ) reveal that:
- Pyridine substitution : Electron-withdrawing groups (e.g., Cl, CF3) at C4 enhance kinase binding.
- Piperidine modifications : Methylation at N1 improves metabolic stability but reduces solubility.
- Bioisosteric replacements : Replacing piperidine with pyrrolidine increases selectivity for JAK3 over GSK-3β .
Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets .
Q. What experimental designs are effective for resolving contradictory bioactivity data across assays?
- Methodological Answer : Contradictions (e.g., variable IC50 values) may arise from assay conditions:
- Kinase assays : Standardize ATP concentrations (e.g., 10 µM vs. 1 mM) and use recombinant enzymes from the same vendor.
- Cell-based assays : Control for off-target effects via CRISPR knockouts or orthogonal assays (e.g., thermal shift profiling) .
- Data normalization : Include positive controls (e.g., staurosporine for kinases) and report % inhibition ± SEM across triplicates .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM):
- CYP450 metabolism : Piperidine N-methylation reduces CYP3A4-mediated oxidation.
- Plasma stability : LogP values >2.5 correlate with increased hepatic clearance; introduce polar groups (e.g., -OH) to improve solubility .
Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling .
Q. What strategies improve selectivity of this compound analogs against off-target receptors?
- Methodological Answer :
- Targeted mutagenesis : Map binding residues using alanine-scanning mutagenesis of the target protein.
- Selectivity panels : Screen against related kinases (e.g., JAK1/2 vs. JAK3) or GPCRs (e.g., serotonin receptors) at 1 µM .
- Fragment-based design : Replace the piperidine ring with constrained bicyclic systems (e.g., azabicyclo[3.2.1]octane) to restrict conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
